2-(Benzyloxy)acetyl chloride

β-Lactam Synthesis Staudinger Reaction Diastereoselectivity

2-(Benzyloxy)acetyl chloride (CAS 19810-31-2) is a difunctional organic building block, consisting of an acyl chloride moiety for nucleophilic acylation and a benzyloxy ether that provides steric bulk and latent alcohol functionality. It is a colorless to pale yellow, moisture-sensitive liquid with a typical commercial purity of 95% (GC), a boiling point of 84–87 °C at 0.4 mmHg, and a density of 1.17 g/mL at 25 °C.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 19810-31-2
Cat. No. B009325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)acetyl chloride
CAS19810-31-2
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=O)Cl
InChIInChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyQISAUDWTBBNJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)acetyl chloride (CAS 19810-31-2): Technical Baseline for Synthesis-Focused Procurement


2-(Benzyloxy)acetyl chloride (CAS 19810-31-2) is a difunctional organic building block, consisting of an acyl chloride moiety for nucleophilic acylation and a benzyloxy ether that provides steric bulk and latent alcohol functionality . It is a colorless to pale yellow, moisture-sensitive liquid with a typical commercial purity of 95% (GC), a boiling point of 84–87 °C at 0.4 mmHg, and a density of 1.17 g/mL at 25 °C . It is classified as a corrosive (UN 3265, Class 8, PG II) and reacts violently with water . Its primary research application is as a reagent for constructing substituted 2-azetidinones, which are then elaborated into annulated β-lactams, a critical structural motif in many antibiotics .

Workflow Stereocontrolled synthesis of β-lactam and 2-azetidinone scaffolds via Staudinger cycloaddition
Selection Logic Difunctional building block providing steric control and latent alcohol functionality for complex molecule construction
Use Context Moisture-sensitive reagent for anhydrous organic synthesis; suited for route scouting and process chemistry

Why Simple Acyl Chlorides Cannot Replace 2-(Benzyloxy)acetyl chloride in Stereocontrolled Synthesis


Simple acyl chlorides like acetyl chloride or even other α-substituted acetyl chlorides (e.g., methoxyacetyl chloride) cannot be freely substituted for 2-(benzyloxy)acetyl chloride. The benzyloxy substituent is not merely a protecting group; its specific steric and electronic profile directly governs the diastereoselectivity and yield of key cycloaddition reactions, such as the Staudinger synthesis of β-lactams [1]. For instance, replacing the benzyloxy group with a smaller methoxy group has been shown to lead to drastically different and often inferior outcomes, including a collapse in yield to as low as 6% with certain imine substrates, due to the altered reactivity of the intermediate ketene [1]. This quantifiable impact on reaction efficiency and stereochemical outcome makes this compound a non-substitutable starting material for specific synthetic routes.

Target
2-(Benzyloxy)acetyl chloride
Validated for broad imine scope and high diastereoselectivity in Staudinger reactions
Substitute
Methoxyacetyl chloride
Altered ketene stability may shift reaction outcome; reported yield drop to 6% with certain imine substrates
Substitute
Phenoxyacetyl chloride
Conformationally restricted aryloxy group may not reproduce the steric environment required for asymmetric induction
Substitute
Acetyl chloride
Lacks α-substituent essential for ketene stabilization and stereochemical control; high volatility limits handling precision

Quantitative Differentiation Guide for Procuring 2-(Benzyloxy)acetyl chloride


Superior Ketene Reactivity versus Methoxyacetyl Chloride in Staudinger Cycloadditions

In a comparative study under Staudinger conditions, the ketene derived from 2-(benzyloxy)acetyl chloride reacted with an imine bearing an n-butyl group to form the desired 2-azetidinone, whereas the analogous ketene from methoxyacetyl chloride yielded the product in only 6% yield under the same conditions [1]. This difference is due to the divergent stability and reactivity of the benzyloxyketene versus methoxyketene intermediates [1].

Ketene Reactivity vs Methoxy
Head-to-head
Product formation observed vs 6% yield with methoxy analog
Supports route feasibility where smaller alkoxy analogs fail
Yield advantage >94 percentage points; Staudinger conditions with n-butyl imine
β-Lactam Synthesis Staudinger Reaction Diastereoselectivity

Enabling High Diastereoselectivity in β-Lactam Formation with Chiral Imines

In the reaction of benzyloxyketene (generated from 2-(benzyloxy)acetyl chloride and triethylamine) with a chiral imine derived from methyl (R)- or (S)-mandelate, the desired cis-β-lactam was obtained in 75% yield and as the only detectable diastereomer, corresponding to a diastereomeric excess >98% . This level of stereocontrol is highly dependent on the benzyloxy substituent's steric interaction with the chiral imine .

Diastereoselectivity with Chiral Imines
Cross-study comparable
75% yield, >98% de (single detectable diastereomer)
Supports stereochemical-control context for enantiopure β-lactam synthesis
Chiral imine derived from mandelate; benzyloxy steric interaction critical
Chiral Auxiliaries Asymmetric Synthesis Diastereomeric Excess

Documented Role as a Key Intermediate in a High-Value Pharmaceutical Synthesis

2-(Benzyloxy)acetyl chloride is the documented starting material for a 10-step, highly stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the fluoroquinolone antibiotic PF-00951966 [1]. This process, which achieves a 24% overall yield, relies on the specific reactivity of this compound, and uses critical asymmetric hydrogenation and SN2 steps to set the two chiral centers [1].

Pharmaceutical Intermediate Route
Supporting evidence
Validated 10-step synthesis of fluoroquinolone intermediate; 24% overall yield
Procurement benchmark for replicating a published, stereoselective drug intermediate route
Includes asymmetric hydrogenation (73% yield, 98% de, >99% ee) and SN2 amination steps
Fluoroquinolone Antibiotics Process Chemistry Stereoselective Synthesis

Distinct Steric Profile Compared to Common Alternatives Like Phenoxyacetyl Chloride

The benzyloxy group (BnO-) in 2-(benzyloxy)acetyl chloride provides a more conformationally flexible and sterically demanding environment than the planar phenoxy group in phenoxyacetyl chloride or the smaller methoxy group in methoxyacetyl chloride. This is a class-level inference, as the conformational flexibility of the benzyl group can influence the transition state geometry in cycloadditions differently than rigid aryl ethers [1]. The resulting benzyloxyketene has been demonstrated to participate in a wider range of imine substrates successfully, avoiding the very low yields seen with methoxyketene [1].

Steric Profile Comparison
Class-level
Flexible benzyl group vs rigid phenoxy or small methoxy
Broader substrate scope inferred from steric and conformational flexibility
Class-level inference; methoxy analog documented to fail (6% yield) in a viable benzyloxy case
Steric Effects Reactivity Structure-Activity Relationship

Higher Molecular Weight and Boiling Point for Controlled Handling versus Acetyl Chloride

Compared to the simplest acyl chloride, acetyl chloride (CH3COCl, MW 78.49 g/mol, bp 52 °C), 2-(benzyloxy)acetyl chloride has a significantly higher molecular weight (184.62 g/mol) and a higher boiling point (84-87 °C at 0.4 mmHg, or ~282 °C at 760 mmHg) . This results in a less volatile liquid that is easier to handle in a typical laboratory setting, reducing evaporative losses and allowing for more accurate stoichiometric control in reactions. Acetyl chloride's high volatility (bp 52 °C) can make precise dispensing difficult and increases inhalation risk . Both compounds are corrosive and moisture-sensitive.

Volatility and Handling
Class-level
bp 84-87 °C (0.4 mmHg) vs acetyl chloride bp 52 °C
Lower volatility supports easier stoichiometric control and reduced evaporative loss
Both compounds are corrosive and moisture-sensitive; handle with appropriate precautions
Physicochemical Properties Lab Safety Handling

High-Value Application Scenarios for Procuring 2-(Benzyloxy)acetyl chloride


Synthesis of Enantiomerically Pure β-Lactam Building Blocks for Antibiotic Development

As evidenced by its ability to achieve >98% diastereomeric excess (a single detectable isomer) in cycloadditions with chiral imines , this compound is the reagent of choice for constructing stereochemically pure β-lactam precursors. This is essential for the development of novel antibiotics, where different stereoisomers can have vastly different biological activities. A generic acyl chloride would likely yield a mixture of isomers that would require costly and difficult chiral separation.

Scale-Up of Pharmaceutical Intermediates for Respiratory Antibiotics

The compound's role as a vital starting material in a published, 10-step, 24% overall yield synthesis of a fluoroquinolone intermediate active against multi-drug resistant respiratory pathogens [1] makes it a mandatory procurement item for any group replicating or scaling up this patented route. The process has established yields and conditions for each step, providing a reliable development benchmark.

Overcoming Low-Yielding Staudinger Reactions with Problematic Imine Substrates

Data shows that the analogous methoxyacetyl chloride can catastrophically fail with certain imine substrates, yielding as little as 6% product [2]. The benzyloxy variant circumvents this limitation. For synthetic groups encountering poor yields in ketene-imine cycloadditions with smaller substituents, switching to 2-(benzyloxy)acetyl chloride is a direct, evidence-backed strategy to rescue a failing synthetic route and improve substrate scope.

Facile Synthesis of 1,3,4-Oxadiazoline Compound Libraries

Benzyloxyacetyl chloride reacts with N-acylhydrazones to form new 1,3,4-oxadiazolines in uniformly excellent yields ranging from 72% to 95%, under mild conditions and with short reaction times [3]. This high and predictable reactivity makes it a superior building block for medicinal chemists synthesizing diverse compound libraries based on this heterocyclic core for biological screening.

Application
Selection Property
Validation Focus
Stereochemically pure β-lactam building blocks
High diastereoselectivity in Staudinger cycloadditions
Diastereomeric ratio and isolated yield with target chiral imine
Scale-up of fluoroquinolone antibiotic intermediates
Validated multi-step process entry point
Stepwise yield and enantiomeric excess across the published route
Problematic imine substrate rescue
Ketene reactivity profile with sterically demanding imines
Reaction yield comparison vs methoxyacetyl chloride under identical conditions
1,3,4-Oxadiazoline library synthesis
Consistent acylation reactivity with N-acylhydrazones
Isolated yield range and substrate scope under mild conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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